molecular formula C9H16FNO3 B1455080 (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine CAS No. 1174020-49-5

(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

Cat. No. B1455080
M. Wt: 205.23 g/mol
InChI Key: KTBDFQPHEPDHQW-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. One common approach involves the stereoselective fluorination of a suitable pyrrolidine precursor. The Boc group provides protection during the synthetic steps, ensuring the desired stereochemistry. Detailed synthetic methods can be found in relevant literature .

Scientific Research Applications

  • Fluorinated Compounds in Drug Development : Fluorinated organic compounds, such as those related to fluoropyrimidines (e.g., 5-fluorouracil), play a crucial role in the development of anticancer agents. Their incorporation into drugs can enhance metabolic stability, bioavailability, and binding affinity towards biological targets (Malet-Martino & Martino, 2002).

  • BODIPY-Based Materials for Medical and Biological Purposes : The modification and functionalization of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, which share structural similarities with fluorinated pyrrolidines, have seen advances for use in medical diagnostics and treatment, highlighting the importance of fluorinated compounds in bioimaging and therapeutics (Marfin et al., 2017).

  • Toxicity Evaluation of Fluorinated Agents : A critical evaluation of aminoxyl radicals, which are structurally related to fluorinated pyrrolidines, concluded that these compounds generally possess very low toxicity, indicating the potential for safe use of similarly structured compounds in drug development (Sosnovsky, 1992).

  • Organic Synthesis and Drug Modification : Research on the metallation of π-deficient heteroaromatic compounds, including those involving fluorine atoms, is crucial for developing new synthetic routes and enhancing drug properties. Such studies can inform the manipulation and functionalization of compounds like (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine for specific therapeutic applications (Marsais & Quéguiner, 1983).

properties

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDFQPHEPDHQW-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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